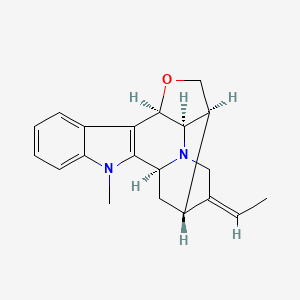

![molecular formula C9H10N2O B1253677 3,4-ジヒドロ-1H-ベンゾ[e][1,4]ジアゼピン-5(2H)-オン CAS No. 28544-83-4](/img/structure/B1253677.png)

3,4-ジヒドロ-1H-ベンゾ[e][1,4]ジアゼピン-5(2H)-オン

説明

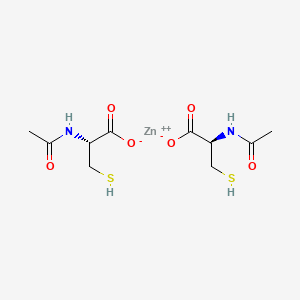

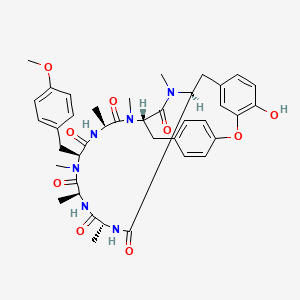

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, also known as 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

コレシストキニン(CCK)アンタゴニスト

- 用途:

- CCK-A アンタゴニスト: 3,4-ジヒドロ-1H-ベンゾ[e][1,4]ジアゼピン-5(2H)-オンは、CCK-A 受容体アンタゴニストとして研究されてきました . これらのアンタゴニストは、CCK の効果と相互作用を解明するのに役立ちます。

- 代謝研究: 研究者は、この化合物の炭素-14 標識バージョンを使用して、その薬物動態と薬物代謝を研究してきました .

炭素-14 標識方法

合成中間体

ケミカルバイオロジーと医薬品化学

要約すると、3,4-ジヒドロ-1H-ベンゾ[e][1,4]ジアゼピン-5(2H)-オンは、CCK 薬理学から創薬および合成化学まで、さまざまな分野で有望です。 研究者は、その多面的な用途を探求し続けており、科学的調査のための興味深い化合物となっています . 詳細が必要な場合やその他の質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, also known as 1,2,3,4-tetrahydrobenzo(e)(1,4)diazepin-5-one, is the cholecystokinin (CCK) receptor . CCK is a gastrointestinal peptide hormone that plays a key role in various physiological processes, including pancreatic and biliary secretion, gallbladder contraction, and gut motility . It also acts as a neuromodulator involved in dopaminergic transmission, satiety, and analgesia .

Mode of Action

The compound interacts with the CCK receptor, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the effects of CCK . The 1,4-benzodiazepine ring system of the compound serves as a useful tool for delineating the pharmacological actions of CCK .

Biochemical Pathways

The compound’s interaction with the CCK receptor affects several biochemical pathways. These include pathways involved in pancreatic and biliary secretion, gallbladder contraction, gut motility, dopaminergic transmission, satiety, and analgesia . The exact downstream effects of these pathway alterations depend on the specific physiological context.

Result of Action

The result of the compound’s action is the inhibition of the physiological and neuromodulatory effects of CCK. This includes effects on pancreatic and biliary secretion, gallbladder contraction, gut motility, dopaminergic transmission, satiety, and analgesia .

生化学分析

Biochemical Properties

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one plays a significant role in biochemical reactions, particularly as an antagonist of the cholecystokinin (CCK) receptor . It interacts with enzymes, proteins, and other biomolecules involved in the CCK signaling pathway. The compound binds to the CCK-A receptor, inhibiting its activity and thereby modulating physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility . Additionally, it has been shown to interact with dopaminergic transmission, influencing neuromodulation, satiety, and analgesia .

Cellular Effects

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the CCK receptor . The compound has been observed to impact gene expression and cellular metabolism, leading to changes in cellular activities such as secretion and motility . In neuronal cells, it affects dopaminergic transmission, which can alter neurotransmitter release and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one involves its binding interactions with the CCK-A receptor . By acting as an antagonist, it inhibits the receptor’s activity, preventing the downstream signaling cascade that would normally be triggered by CCK binding . This inhibition can lead to reduced secretion of digestive enzymes and bile, as well as altered gut motility . The compound may also influence gene expression by modulating transcription factors involved in the CCK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of the CCK-A receptor, resulting in long-term changes in cellular activities such as secretion and motility . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCK-A receptor without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in normal physiological processes and potential toxicity to certain cell types . Threshold effects have been noted, where a specific dosage range is required to achieve the desired pharmacological effects without causing harm .

Metabolic Pathways

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can influence its pharmacological activity . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects . Additionally, the compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation in different cellular compartments . These interactions can affect the compound’s bioavailability and its ability to reach target sites within the body . Additionally, binding proteins can modulate the compound’s distribution and activity within tissues .

Subcellular Localization

The subcellular localization of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one can influence its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-7-3-1-2-4-8(7)10-5-6-11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNVOWWRJIZZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547140 | |

| Record name | 1,2,3,4-Tetrahydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-83-4 | |

| Record name | 1,2,3,4-Tetrahydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel synthetic approaches are being explored for creating diverse 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one derivatives?

A1: Researchers are exploring the fusion of substituted pyranose rings with seven-membered rings like 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one, its corresponding oxazepine, and pyridyldiazepine analogs. This approach, as described in a study by Chandrasekhar et al. [], aims to generate novel tricyclic scaffolds with potential for diverse derivatization due to the presence of protected hydroxyl groups on the pyranose rings.

Q2: Why is the synthesis of 2,3-diaryl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones of particular interest in drug discovery?

A2: The 2,3-diaryl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one scaffold holds significant promise in medicinal chemistry due to its presence in various bioactive compounds. Developing efficient and versatile synthetic routes to these compounds, such as the ruthenium-catalyzed approach outlined by Pan et al. [], allows for the exploration of a wider chemical space. This is crucial for identifying new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The ability to readily modify the aryl substituents on this scaffold provides a platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and the development of compounds with tailored pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

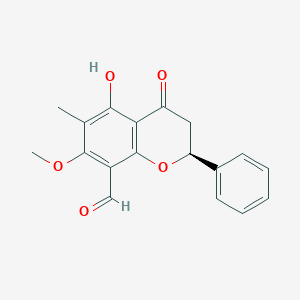

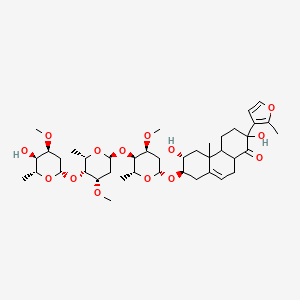

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)

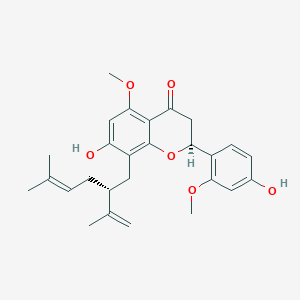

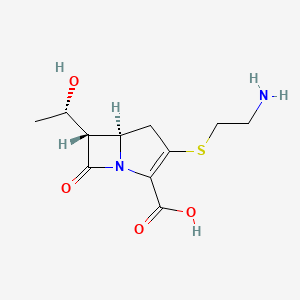

![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)

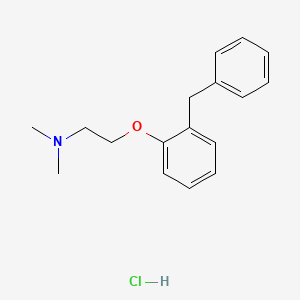

![7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1253598.png)

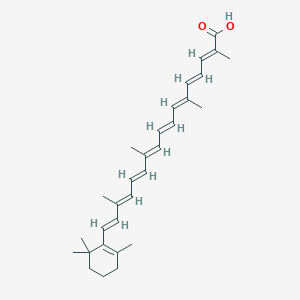

![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)

![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)